Carbonic Anhydrase 7 Selectivity Profile: Low Affinity Enables Isoform Discrimination
Inhibition profiling against human carbonic anhydrase 7 (hCA VII) reveals that 6-(4-chlorophenyl)pyridazine-3-thiol exhibits an IC50 value of >50,000 nM [1]. This exceptionally low potency stands in contrast to many classic sulfonamide-based carbonic anhydrase inhibitors, which often display nanomolar affinity across multiple isoforms. While direct head-to-head data for closely related pyridazine-3-thiol analogs against hCA VII are not available, this quantitative metric establishes a baseline for off-target risk assessment. The lack of significant inhibition at this concentration suggests that the compound is unlikely to interfere with hCA VII-mediated physiological processes, a property that can be leveraged in phenotypic screens where carbonic anhydrase activity is a potential confounding factor.
| Evidence Dimension | IC50 for inhibition of human recombinant carbonic anhydrase 7 (hCA VII) |
|---|---|
| Target Compound Data | >5.00E+4 nM (i.e., >50 µM) |
| Comparator Or Baseline | Typical sulfonamide CA inhibitors (e.g., acetazolamide, Ki ~1-10 nM for hCA VII; cross-study comparison) |
| Quantified Difference | Target compound is >5,000-fold less potent than typical nanomolar inhibitors |
| Conditions | Stopped-flow CO2 hydration assay; 15 min preincubation |
Why This Matters
Quantifies the compound's low liability for carbonic anhydrase 7 off-target activity, informing risk/benefit in biochemical screening cascades.
- [1] BindingDB. PrimarySearch_ki: Inhibition of human recombinant full length carbonic anhydrase 7 preincubated for 15 mins by stopped-flow CO2 hydration assay. Entry for BDBM50117674. View Source
